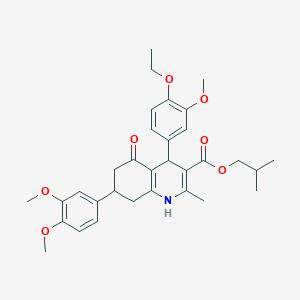![molecular formula C27H25ClN4O3S B419019 ethyl -b]pyridine-2-carboxamide](/img/structure/B419019.png)
ethyl -b]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl -b]pyridine-2-carboxamide is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of a carboxamide group attached to the second position of the pyridine ring The ethyl group is attached to the nitrogen atom of the pyridine ring, making it a unique derivative of pyridine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl-b]pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with ethylamine. The reaction is carried out in the presence of a coupling agent such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group. The reaction is usually performed in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of ethyl-b]pyridine-2-carboxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
ethyl -b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Oxidation: Pyridine-2-carboxylic acid derivatives.
Reduction: Ethylamine derivatives.
Substitution: Various alkyl or aryl-substituted pyridine derivatives.
科学的研究の応用
ethyl -b]pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
作用機序
The mechanism of action of ethyl-b]pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes and proteins. The carboxamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
類似化合物との比較
ethyl -b]pyridine-2-carboxamide can be compared with other similar compounds such as:
Pyridine-2-carboxamide: Lacks the ethyl group, resulting in different chemical properties and biological activities.
Ethyl-pyridine-3-carboxamide: The carboxamide group is attached to the third position of the pyridine ring, leading to variations in reactivity and applications.
Pyridine-2-carboxylic acid: The carboxylic acid group provides different chemical reactivity compared to the carboxamide group.
The uniqueness of ethyl-b]pyridine-2-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C27H25ClN4O3S |
|---|---|
分子量 |
521g/mol |
IUPAC名 |
ethyl 2-(N-[2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]anilino)acetate |
InChI |
InChI=1S/C27H25ClN4O3S/c1-3-35-25(34)17-31(22-7-5-4-6-8-22)24(33)18-36-27-30-29-26(20-11-13-21(28)14-12-20)32(27)23-15-9-19(2)10-16-23/h4-16H,3,17-18H2,1-2H3 |
InChIキー |
STSGFAVAZQTPCS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)Cl |
正規SMILES |
CCOC(=O)CN(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[1-(4-chlorobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B418941.png)
![N-(2,5-Dimethyl-phenyl)-2-(3,5-diphenyl-[1,2,4]triazol-1-yl)-acetamide](/img/structure/B418942.png)

![2-({5-[(2,6-dimethylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B418948.png)
![N-(3,4-dimethylphenyl)-2-[[5-(2-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B418950.png)
![ethyl 4-[({[5-(2-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B418951.png)
![benzyl 5-(2-chlorobenzyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide](/img/structure/B418952.png)
![4-tert-butylbenzyl 5-(2-chlorobenzyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide](/img/structure/B418953.png)
![2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B418954.png)
![N-[1,1'-biphenyl]-2-yl-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B418955.png)
![2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B418956.png)
![3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B418958.png)
